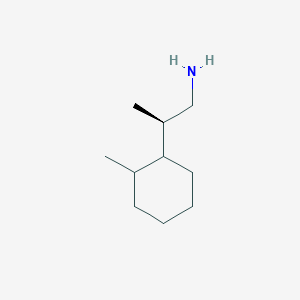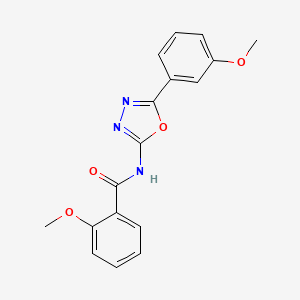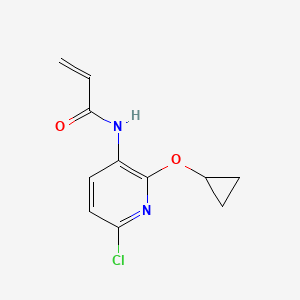![molecular formula C12H14ClNO B2896274 N-[2-(3-Chlorophenyl)propan-2-yl]prop-2-enamide CAS No. 2305385-03-7](/img/structure/B2896274.png)
N-[2-(3-Chlorophenyl)propan-2-yl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(3-Chlorophenyl)propan-2-yl]prop-2-enamide, commonly known as Clonixin, is a nonsteroidal anti-inflammatory drug (NSAID) that is used to treat pain and inflammation. Clonixin is a derivative of propionic acid and belongs to the class of NSAIDs known as fenamates. It has been used for the treatment of various conditions such as menstrual cramps, toothache, headache, and postoperative pain.
Mecanismo De Acción
Clonixin works by inhibiting the enzyme cyclooxygenase (COX), which is responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response and are responsible for pain, fever, and swelling. By inhibiting COX, Clonixin reduces the production of prostaglandins and therefore reduces pain and inflammation.
Biochemical and physiological effects:
Clonixin has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS), which are involved in the inflammatory response. Clonixin has also been shown to reduce the production of cytokines, which are involved in the immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Clonixin has several advantages for use in lab experiments. It is a well-established drug with a known mechanism of action, making it a useful tool for studying pain and inflammation. However, Clonixin has limitations in that it can have off-target effects and may not accurately reflect the complex nature of pain and inflammation in vivo.
Direcciones Futuras
There are several future directions for Clonixin research. One area of interest is the development of new formulations and delivery methods to improve the efficacy and safety of the drug. Another area of interest is the identification of new targets for Clonixin, which could lead to the development of new drugs for the treatment of pain and inflammation. Additionally, there is a need for further research into the long-term effects of Clonixin use, particularly with regards to its effects on the cardiovascular system.
Métodos De Síntesis
Clonixin can be synthesized by reacting 3-chlorobenzoic acid with propionic anhydride to form 3-chlorobenzoylpropionic acid. This intermediate is then reacted with thionyl chloride to form 3-chlorobenzoylpropionyl chloride. The final step involves reacting 3-chlorobenzoylpropionyl chloride with 2-amino-2-methyl-1-propanol to form Clonixin.
Aplicaciones Científicas De Investigación
Clonixin has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the production of prostaglandins, which are responsible for pain and inflammation. Clonixin has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Propiedades
IUPAC Name |
N-[2-(3-chlorophenyl)propan-2-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO/c1-4-11(15)14-12(2,3)9-6-5-7-10(13)8-9/h4-8H,1H2,2-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSCJPZYPDKPFEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=CC=C1)Cl)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3-Chlorophenyl)propan-2-yl]prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl (2E)-2-[(2,4-difluorophenyl)sulfonyl]-3-[(3,4-dimethoxyphenyl)amino]acrylate](/img/structure/B2896191.png)
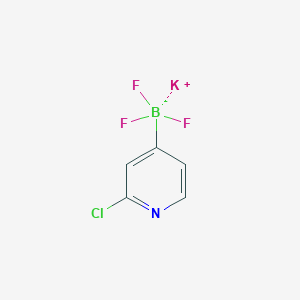

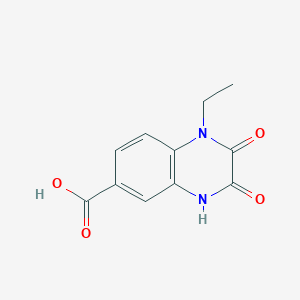
![methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,6-di(furan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2896197.png)
![2-Chloro-1-spiro[3,4-dihydrochromene-2,3'-pyrrolidine]-1'-ylpropan-1-one](/img/structure/B2896199.png)
![ethyl 2-(8-(2-ethylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2896200.png)

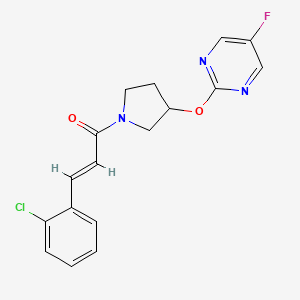
![2-(3-(2-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2896207.png)
